molecular formula C₂₁H₂₂FNO₂ B560555 1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine CAS No. 1370544-73-2

1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine

Cat. No. B560555
M. Wt: 339.4
InChI Key: VMMKGVRPILDZML-UHFFFAOYSA-N
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Description

The compound “1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine” is a chemical compound with the molecular formula C21H22FNO2 . It is also known as 1-((4-(4-Fluorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine hydrochloride . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, a chromen ring, and a fluorophenyl group . The pyrrolidine ring is a five-membered nitrogen heterocycle, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 375.87 . It is a solid at room temperature and should be stored in an inert atmosphere .

Scientific Research Applications

Application in Autoimmune Diseases

Scientific Field

Biomedical Technology and Pharmacology

Summary of the Application

AX-024 is being studied for its potential applications in the treatment of autoimmune diseases . The compound works by inhibiting T-cell activation, which plays a crucial role in the immune response .

Methods of Application or Experimental Procedures

A new label-free assay was developed to evaluate the inhibition capacity of AX-024 . This involved the use of a Point-of-Care (PoC) device based on an interferometric optical detection method (IODM) . The assay protocol involved the use of a Glutathione S-Transferase modified protein (GST-SH3.1), which contains a functional domain of a protein involved in T-cell activation, together with the AX-024 inhibitor .

Results or Outcomes

The study found that AX-024 has the potential to inhibit human T-cell proliferation triggered by anti-CD3 . This suggests that AX-024 could be effective in the treatment of autoimmune diseases .

Pharmacokinetic Study

Scientific Field

Clinical Pharmacology

Summary of the Application

AX-024.HCl has been studied in a clinical trial to evaluate its safety, tolerability, and pharmacokinetics . The study aimed to examine the effect of food on AX-024.HCl and its effects following multi-dosing .

Methods of Application or Experimental Procedures

The study was a randomized, placebo-controlled, double-blind, dose-escalating, crossover trial involving healthy male subjects . The trial involved single oral doses of AX-024.HCl daily for 10 days .

Results or Outcomes

The results of this study are not specified in the available resources .

Modulation of T-cell Activation

Scientific Field

Immunology

Summary of the Application

AX-024 has been studied as a first-in-class inhibitor of the T cell receptor (TCR) for the treatment of autoimmune diseases . The compound works by modulating T cell activation, which is critical for treating autoimmune diseases but requires avoiding concomitant opportunistic infections .

Methods of Application or Experimental Procedures

The study involved the use of a new label-free assay to evaluate the inhibition capacity of AX-024 . This assay involved the use of a Glutathione S-Transferase modified protein (GST-SH3.1), which contains a functional domain of a protein involved in T-cell activation, together with the AX-024 inhibitor .

Results or Outcomes

The study found that AX-024 specifically inhibits TCR-dependent T cell activation . This suggests that AX-024 could be effective in modulating T cell activation and thus has promise for treating a broad spectrum of human T cell–mediated autoimmune and inflammatory diseases .

Label-Free Biosensing

Summary of the Application

A new label-free biosensing method has been developed to evaluate the inhibition capacity of AX-024 . This method is intended for application in the development of new drugs in autoimmune diseases .

Methods of Application or Experimental Procedures

The technology of Point-of-Care (PoC) is based on an interferometric optical detection method (IODM) . An assay protocol was developed whereby a Glutathione S-Transferase modified protein (GST-SH3.1), which contains a functional domain of a protein involved in T-cell activation, together with the AX-024 inhibitor has been studied . The chips used are a sensing surface based on nitrocellulose . Streptavidin and a biotinylated peptide were used as links for the immobilization process on the sensing surface . The biotinylated peptide and AX-024 inhibitor compete for the same functional group of the GST-SH3.1 modified protein .

Results or Outcomes

Several AX-024:GST-SH3.1 ratios have been studied . The technology has been correlated with confocal fluorescence microscopy .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO2/c1-24-18-8-9-20-19(12-18)21(15-4-6-17(22)7-5-15)16(14-25-20)13-23-10-2-3-11-23/h4-9,12H,2-3,10-11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMKGVRPILDZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)CN4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-(4-Fluorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine

Citations

For This Compound
2
Citations
K Richter, AC Rufer, M Muller, D Burger… - Journal of Biological …, 2020 - ASBMB
Activation of the T cell receptor (TCR) results in binding of the adapter protein Nck (noncatalytic region of tyrosine kinase) to the CD3ϵ subunit of the TCR. The interaction was …
Number of citations: 13 www.jbc.org
МА ГАХЕТЕ, ПХ КАСТРО, КЛ МАРТИ, КД ТОРМО - 2018 - elibrary.ru
Изобретение относится к группе соединений формулы (I), содержащих хроменовое ядро, где R 1 выбран из водорода и замещенного или незамещенного C 1-С 6 алкила; R 2 …
Number of citations: 0 elibrary.ru

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